molecular formula C48H82O41 B1443865 gamma-Cyclodextrin hydrate CAS No. 91464-90-3

gamma-Cyclodextrin hydrate

Cat. No. B1443865
CAS RN: 91464-90-3
M. Wt: 1315.1 g/mol
InChI Key: SPKUKQHKKVTYOE-SMTXKKGASA-N
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Description

Gamma-Cyclodextrin (γ-CD) is an octasaccharide derived from glucose. The α- (alpha), β- (beta), and γ- (gamma) cyclodextrins correspond to six, seven, and eight glucose units, respectively . In γ-cyclodextrin, the eight glucose subunits are linked end to end via α-1,4 linkages . The exterior surface of cyclodextrins is somewhat hydrophilic whereas the interior core is hydrophobic .


Synthesis Analysis

The synthesis of γ-CD is achieved through the enzymatic degradation of starch . During the enzymatic reaction, the accumulation of γ-cyclodextrin inhibits its own synthesis and favors the formation of other cyclodextrins .


Molecular Structure Analysis

The molecular structure of γ-CD is in the shape of a tapered cylinder, with 8 primary alcohols on one face and 16 secondary alcohol groups on the other . The γ-CD cavity includes 5.3 water molecules which occupy the 13 sites . The newly obtained γ-cyclodextrin crystallizes in the triclinic system and in the crystal structure there are two independent CD molecules A and B as well as 16 H2O molecules and one MeOH molecule in the unit cell .


Chemical Reactions Analysis

The chemical reactions of γ-CD are mainly related to its ability to form inclusion complexes with various organic molecules . This is due to the unique cavity structure of CD, which makes it an ideal vehicle for the delivery of active ingredients into target tissues .


Physical And Chemical Properties Analysis

γ-Cyclodextrin exists as a white (colorless) powder or crystals . The density of its hydrate crystal (γCD·14H2O) is 1.41 g/cm3 . γ-Cyclodextrin is well soluble in water and dimethyl sulfoxide, poorly soluble in methanol .

Scientific Research Applications

Pharmaceutical Drug Delivery

γ-Cyclodextrin: is extensively used in pharmaceuticals for enhancing the solubility and stability of drugs. Its large cavity allows for the formation of inclusion complexes with various drugs, improving their bioavailability and controlled release . This application is crucial for drugs that are poorly soluble in water, as γ-Cyclodextrin can significantly increase their solubility.

Food Industry

In the food industry, γ-Cyclodextrin is employed to stabilize volatile flavors and preservatives . It can encapsulate these compounds, protecting them from heat and oxidation, thereby extending the shelf life of food products. Additionally, it is used to remove unwanted flavors and odors, enhancing the overall quality of food items.

Environmental Remediation

γ-Cyclodextrin: has applications in environmental science, particularly in the removal of pollutants from water. Its ability to form complexes with various hydrophobic compounds allows it to capture and remove contaminants, aiding in water purification processes .

Cosmetics and Personal Care

In cosmetics, γ-Cyclodextrin is utilized for its ability to stabilize volatile compounds such as fragrances and essential oils . It helps in maintaining the scent and efficacy of cosmetic products over time. Moreover, it can also be used to reduce the irritation potential of certain ingredients, making products more skin-friendly.

Textile Industry

The textile industry benefits from γ-Cyclodextrin through its inclusion complex formation, which can impart functional properties to fabrics . For instance, it can be used to create wrinkle-resistant or odor-neutralizing textiles, enhancing the functionality and appeal of clothing and other fabric products.

Analytical Chemistry

γ-Cyclodextrin: plays a significant role in analytical chemistry as a chiral stationary phase in chromatography . It can separate enantiomers due to its ability to form diastereomeric inclusion complexes, which is essential for the analysis of chiral compounds in various industries.

Biotechnology

In biotechnology, γ-Cyclodextrin is used for enzyme immobilization and as a carrier for gene delivery . Its molecular structure allows for the attachment of enzymes or genes, facilitating their stability and activity in various biotechnological applications.

Nanotechnology

Lastly, γ-Cyclodextrin is instrumental in nanotechnology for the synthesis of nanomaterials . Its cavity can act as a template for the formation of nanoparticles, which have applications in drug delivery, imaging, and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of γ-CD is based on its ability to encapsulate hydrophobic compounds. This encapsulation into the CD cavity confers to the guest improved solubility, stability, bioavailability, and organoleptic properties . In the context of CD-drug complexation, these imply a nonclassical, that is, enthalpically driven hydrophobic association of a drug in CD cavity .

Future Directions

The future research directions on γ-CD-containing hydrogels are presented . The release and degradation process of γ-CD-containing hydrogels under different conditions are discussed . The potential biomedical applications of γ-CD-containing hydrogels are reviewed .

properties

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H80O40.H2O/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58;/h9-72H,1-8H2;1H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKUKQHKKVTYOE-SMTXKKGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746588
Record name PUBCHEM_71311509
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1315.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

gamma-Cyclodextrin hydrate

CAS RN

91464-90-3
Record name PUBCHEM_71311509
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: Does the structural transformation of gamma-cyclodextrin hydrate upon rehydration occur simultaneously with water uptake?

A2: No, the transformation of various gamma-cyclodextrin hydrate forms into the cage crystal structure upon rehydration is not instantaneous and does not directly coincide with water sorption []. Experimental evidence shows that while sorption equilibrium is reached relatively quickly, the crystal structure transformation continues beyond this point []. This suggests a degree of molecular mobility within the different hydrated gamma-cyclodextrin crystal structures, allowing for rearrangement even after reaching a steady-state water content.

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